molecular formula C23H32N2O3S B2387486 2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide CAS No. 955614-43-4

2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide

Cat. No.: B2387486
CAS No.: 955614-43-4
M. Wt: 416.58
InChI Key: SXEDCTMUQINNFE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is a chemical compound with the CAS Number 955614-43-4 and a molecular formula of C 23 H 32 N 2 O 3 S . It has a molecular weight of 416.6 g/mol . This reagent features a molecular structure that incorporates a 1,2,3,4-tetrahydroquinoline core, an ethanesulfonamide linker, and a 4-methoxyphenyl group, making it a compound of interest in various medicinal chemistry and drug discovery research applications. The presence of both tetrahydroquinoline and sulfonamide functional groups in its structure suggests potential for diverse biological activity, similar to other compounds in this class which are often investigated for their receptor-binding or enzyme-inhibitory properties . Researchers can utilize this chemical as a key intermediate or building block (synthon) in organic synthesis, particularly for constructing more complex molecules. It may also serve as a crucial reference standard or pharmacophore in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-3-15-25-16-4-5-21-18-20(8-11-23(21)25)12-14-24-29(26,27)17-13-19-6-9-22(28-2)10-7-19/h6-11,18,24H,3-5,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEDCTMUQINNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Tetrahydroquinoline-Based Sulfonamides and Carboximidamides

Compound :
  • Structure: (S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride
  • Key Features: Tetrahydroquinoline core with a thiophene carboximidamide substituent. Chiral 1-methylpyrrolidinyl-ethyl side chain.
  • Analytical Data :
    • Chiral separation via supercritical fluid chromatography (SFC) with >99% enantiomeric excess .
    • NMR and MS characterization confirm structural integrity.
  • Comparison: The target compound replaces the thiophene carboximidamide with a 4-methoxyphenyl-ethanesulfonamide group, altering electronic properties (electron-rich methoxy vs. thiophene’s π-system). Propyl vs. methylpyrrolidinyl substituents on the tetrahydroquinoline may influence steric hindrance and target binding.
Compounds :
  • Examples :
    • 2-(4,4-Difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide derivatives.
    • Triazole-substituted ethanesulfonamides.
  • Key Features :
    • Cyclopentyl or triazole moieties linked to sulfonamide.
    • Fluorine atoms enhance metabolic stability and lipophilicity.
  • Comparison: The target’s tetrahydroquinoline core offers a rigid, planar aromatic system compared to the flexible cyclopentyl or heterocyclic triazole groups. Lack of fluorination in the target may reduce metabolic resistance but improve solubility.

4-Methoxyphenyl-Containing Compounds

Formoterol-Related Compounds () :
  • Structure: β-Agonist impurities with 4-methoxyphenyl-ethanolamine backbones.
  • Key Features: 4-Methoxyphenyl linked to ethanolamine (e.g., Formoterol-related compound B: N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) .
  • Comparison: Shared 4-methoxyphenyl group but divergent core structures (ethanolamine vs. sulfonamide-tetrahydroquinoline). The target’s sulfonamide linker may confer different hydrogen-bonding capabilities compared to ethanolamine’s amine-alcohol motif.
Impurities in :
  • Examples :
    • Cyclohexyl- or dimethylethanamine derivatives with 4-methoxyphenyl groups.
  • Key Features :
    • Cyclohexyl groups introduce steric bulk; dimethylamine enhances basicity.

Analytical Characterization

  • Chiral Separation : If the target has stereocenters, SFC methods from (e.g., Chiralpak AD-H column) may apply.
  • Crystallography : Tools like SHELX and ORTEP-3 could resolve its crystal structure, critical for confirming stereochemistry and intermolecular interactions.
  • Spectroscopy : NMR and MS protocols from provide a template for verifying purity and structure.

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Ethanesulfonamide-tetrahydroquinoline 4-Methoxyphenyl, propyl N/A N/A
(Enantiomer S) Thiophene-carboximidamide 1-Methylpyrrolidinyl, thiophene [α]²⁵₅₈₉ = −18.0°; 99.3% HPLC purity
(Patent Example) Ethanesulfonamide-cyclopentyl 4,4-Difluoropiperidinyl Fluorinated for metabolic stability
Formoterol Impurity B Ethanolamine 4-Methoxyphenyl, formamide β-Agonist-related impurity

Preparation Methods

Cyclization to Form the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized through a Skraup-Doebner-Von Miller cyclization or Pictet-Spengler reaction . For this compound, the following protocol is adapted:

Procedure :

  • Starting material : 6-Nitro-1-propyl-3,4-dihydroquinoline (prepared via nitration of 1-propyl-3,4-dihydroquinoline).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 6-amino-1-propyl-1,2,3,4-tetrahydroquinoline.
  • Side chain introduction : The ethylamine group is introduced via reductive amination using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).

Key Data :

Step Reagents/Conditions Yield
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 85%
Reduction H₂ (1 atm), Pd/C, ethanol, 25°C, 12 h 78%
Reductive amination Acetaldehyde, NaBH₃CN, MeOH, pH 4.5 65%

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

Sulfonation of 4-Methoxyphenethyl Alcohol

Procedure :

  • Sulfonation : 4-Methoxyphenethyl alcohol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to form the sulfonic acid intermediate.
  • Chlorination : Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to the sulfonyl chloride.

Key Data :

Step Reagents/Conditions Yield
Sulfonation ClSO₃H, CH₂Cl₂, −10°C, 1 h 90%
Chlorination SOCl₂, reflux, 3 h 88%

Sulfonamide Coupling Reaction

Reaction Conditions and Optimization

The final step involves reacting 1-propyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride under basic conditions:

Procedure :

  • Base : Pyridine or triethylamine (2.5 equivalents) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0°C to room temperature (20–25°C).
  • Workup : Quenching with 1N HCl, extraction with ethyl acetate, and purification via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Key Data :

Base Solvent Temperature Time Yield
Pyridine DCM 0°C → 20°C 12 h 79%
Triethylamine THF 20°C 4 h 81%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, NHCH₂), 2.95–2.75 (m, 4H, quinoline-CH₂), 1.65–1.50 (m, 2H, propyl-CH₂), 0.95 (t, 3H, CH₃).
  • IR (KBr): 3270 cm⁻¹ (N–H), 1145 cm⁻¹ (S=O), 1240 cm⁻¹ (C–O–C).

Purity and Yield Optimization

  • Column chromatography : Ethyl acetate/hexane (3:7) achieves >95% purity.
  • Crystallization : Recrystallization from ethanol yields needle-shaped crystals (m.p. 182–184°C).

Challenges and Mitigation Strategies

  • Exothermic sulfonation : Controlled addition of ClSO₃H at −10°C prevents side reactions.
  • Amine sensitivity : Use of anhydrous solvents and inert atmosphere (N₂/Ar) avoids hydrolysis of the sulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonamide coupling and tetrahydroquinoline functionalization. Key steps require precise control of temperature (e.g., 60–80°C for sulfonylation) and pH (neutral to mildly acidic conditions) to minimize side reactions . Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs reduce experimental runs while identifying critical parameters for yield improvement (>85%) .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydroquinoline core (δ 1.5–2.5 ppm for propyl substituents) and sulfonamide linkage (δ 3.1–3.3 ppm for -SO₂-NH-). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 250–270 nm) monitors purity (>95%) and isolates intermediates .

Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase IX) at 1–100 µM concentrations to evaluate potency (IC₅₀). Parallel cytotoxicity screens (MTT assay on HEK-293 cells) rule out nonspecific toxicity. Dose-response curves and structural comparisons with analogs (e.g., ethylsulfonyl vs. methanesulfonyl variants) help prioritize lead candidates .

Advanced Research Questions

Q. How can computational chemistry aid in predicting this compound’s target interactions and binding affinities?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinase domains). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding. Free-energy perturbation (FEP) quantifies ΔG binding for SAR refinement .

Q. What strategies address contradictory results in enzyme inhibition assays across different experimental models?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates). Compare results with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent-specific effects .

Q. What engineering considerations are critical for scaling up synthesis while maintaining purity?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., sulfonamide formation) to improve heat transfer and reduce batch variability. Membrane-based separation (nanofiltration) removes unreacted intermediates. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .

Q. How does the electronic configuration of substituents influence its pharmacokinetic properties?

  • Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity (calculated logP ≈ 3.2), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Metabolic stability studies (human liver microsomes) assess oxidative demethylation rates. Substituent electronegativity (e.g., fluorine vs. methoxy) can modulate CYP450 interactions .

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